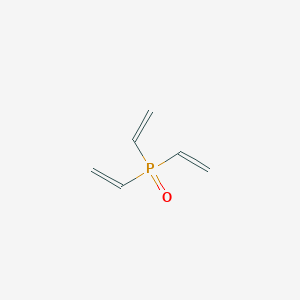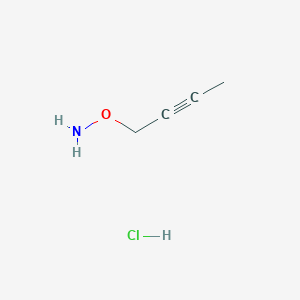
2,2'-Bithiophene, 3,3'-dioctyl-
Overview
Description
2,2’-Bithiophene, 3,3’-dioctyl- is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The addition of octyl groups at the 3,3’ positions enhances the solubility and processability of the compound, making it valuable in various applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 3,3’-dioctyl- typically involves the cross-coupling of 2-halo thiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is reacted with octyl-substituted stannanes in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like toluene and temperatures around 100°C.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene, 3,3’-dioctyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bithiophene, 3,3’-dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes .
Scientific Research Applications
2,2’-Bithiophene, 3,3’-dioctyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs)
Mechanism of Action
The mechanism by which 2,2’-Bithiophene, 3,3’-dioctyl- exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transfer, making it an excellent material for organic electronics. The octyl groups enhance solubility and processability, facilitating its incorporation into various devices. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes .
Comparison with Similar Compounds
2,2’-Bithiophene: The parent compound without octyl substitution.
3,3’-Dibromo-2,2’-bithiophene: A halogenated derivative used in further functionalization.
2,2’5’,2’'-Terthiophene: A trimer of thiophene with extended conjugation.
Uniqueness: 2,2’-Bithiophene, 3,3’-dioctyl- stands out due to its enhanced solubility and processability, which are critical for practical applications in organic electronics. The octyl groups reduce steric hindrance and improve the compound’s ability to form thin films, making it more suitable for device fabrication compared to its unsubstituted or halogenated counterparts .
Properties
IUPAC Name |
3-octyl-2-(3-octylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-25-23(21)24-22(18-20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKWQYRYPHRJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467442 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138058-53-4 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)





![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)


![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)

